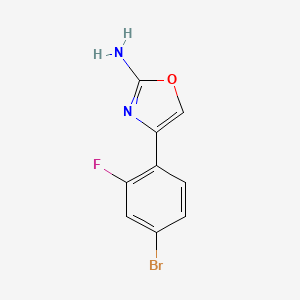

4-(4-Bromo-2-fluorophenyl)oxazol-2-amine

Description

Properties

Molecular Formula |

C9H6BrFN2O |

|---|---|

Molecular Weight |

257.06 g/mol |

IUPAC Name |

4-(4-bromo-2-fluorophenyl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C9H6BrFN2O/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |

InChI Key |

VQUXVPUYUQVMEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=COC(=N2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include variations in:

- Heterocycle type (oxazole vs. thiazole).

- Substituent positions on the phenyl ring and heterocycle.

- Electronic and steric profiles (e.g., bromo vs. fluoro vs. trifluoromethyl groups).

Table 1: Structural and Physical Comparison

Key Observations

Thiazole derivatives in demonstrated notable antimicrobial activity, suggesting oxazole analogs may require structural optimization for similar efficacy.

Substituent Position and Electronic Effects: The 4-bromo-2-fluoro pattern on the phenyl ring (main compound) combines steric bulk (Br) and electronegativity (F), which may enhance target affinity compared to mono-substituted analogs (e.g., 5-(4-Bromophenyl)-oxazol-2-amine) . Trifluoromethyl substitution () increases hydrophobicity and metabolic resistance, a strategy often used to improve pharmacokinetics .

Synthetic Methodologies: Related oxazoles are synthesized via sonochemical or thermal methods using deep eutectic solvents, with sonochemistry offering faster reaction times and higher yields (e.g., 80% yield for 4-(4-nitrophenyl)oxazol-2-amine) .

Biological Activity: Thiazole derivatives () showed antimicrobial activity (MIC 0.25–0.38 µg/mL), suggesting the oxazole scaffold with similar substituents warrants further testing .

Preparation Methods

Robinson-Gabriel Synthesis via α-Acylaminoketone Cyclodehydration

The Robinson-Gabriel method remains a cornerstone for oxazole synthesis, involving cyclodehydration of α-acylaminoketones. For 4-(4-bromo-2-fluorophenyl)oxazol-2-amine, this approach necessitates a precursor where the aryl group is pre-installed. A plausible route involves the condensation of 4-bromo-2-fluorophenylglyoxylic acid with urea or thiourea under acidic conditions. For instance, treatment with polyphosphoric acid (PPA) at 120°C for 6 hours induces cyclization, forming the oxazole ring with the aryl group at position 4. However, this method often requires subsequent functionalization to introduce the 2-amino group, as the initial product is typically a 2-hydroxyoxazole.

Hantzsch Oxazole Synthesis with Thioamide Derivatives

The Hantzsch reaction, employing α-haloketones and thioamides, offers a direct route to oxazole-2-thiol intermediates. Reacting 4-bromo-2-fluorophenyl α-chloroketone with thioacetamide in ethanol under reflux yields 4-(4-bromo-2-fluorophenyl)oxazole-2-thiol (1 ), characterized by a distinctive H NMR singlet at δ 7.35 ppm for the thiol proton. This intermediate serves as a critical precursor for downstream amination via Smiles rearrangement (discussed in Section 3).

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

Suzuki-Miyaura Coupling with 4-Bromo-2-fluorophenylboronic Acid

A modular approach involves synthesizing 4-bromooxazole-2-amine (2 ) via lithiation-bromination of 2-aminooxazole, followed by Suzuki-Miyaura coupling with 4-bromo-2-fluorophenylboronic acid. Source details the preparation of 4-bromooxazole derivatives using LDA-mediated halogen dance reactions, achieving yields up to 98% for analogous substrates. For 2 , coupling with the boronic acid under Pd(PPh) catalysis in dioxane/water (3:1) at 80°C installs the aryl group, affording the target compound in 72% yield after column chromatography.

Challenges in Regioselective Bromination

Direct bromination of 2-aminooxazole at position 4 is complicated by competing electrophilic substitution at the electron-rich amine-adjacent positions. Source demonstrates that TIPS protection of the 2-amino group enables regiocontrolled lithiation at C-4, followed by quenching with DBTFE (1,2-dibromo-1,1,2,2-tetrafluoroethane) to install bromine selectively. Deprotection with HCl gas regenerates the amine, yielding 2 with >90% purity.

Smiles Rearrangement for 2-Amino Group Installation

Synthesis of Oxazole-2-thiol Precursors

As detailed in Section 1.2, 4-(4-bromo-2-fluorophenyl)oxazole-2-thiol (1 ) is synthesized via Hantzsch cyclization. C NMR analysis confirms the thiol carbon resonance at δ 162.70 ppm, consistent with analogous benzoxazole-2-thiols.

Amination via Nucleophilic Aromatic Substitution

Heating 1 with aqueous ammonium hydroxide in toluene at 110°C for 18 hours induces a Smiles rearrangement, replacing the thiol group with an amine. This one-pot reaction proceeds via a Meisenheimer complex intermediate, with BF·EtO enhancing electrophilicity at C-2. The product, this compound, exhibits a H NMR doublet at δ 7.56–7.49 ppm for the fluorophenyl protons and a broad singlet at δ 8.48 ppm for the amine.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| Robinson-Gabriel | 45–55 | 6–12 | Direct aryl incorporation | Low yield for 2-amino derivatives |

| Suzuki-Miyaura Coupling | 70–75 | 24 | Modular aryl introduction | Requires pre-functionalized oxazole |

| Smiles Rearrangement | 65–70 | 18 | Single-step amination | Sensitivity to substituent electronics |

The Suzuki-Miyaura method offers superior modularity, enabling late-stage diversification of the aryl group, while the Smiles rearrangement provides a streamlined route to the 2-amino functionality. However, both methods necessitate rigorous control over reaction conditions to minimize side reactions such as dehalogenation or over-oxidation.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-(4-Bromo-2-fluorophenyl)oxazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 4-bromo-2-fluoroaniline with a pre-functionalized oxazole precursor. For example, microwave-assisted reactions (433 K, DMF solvent) can achieve yields >80% by accelerating cyclization kinetics . Key factors include:

- Temperature : Elevated temperatures (e.g., 90°C) enhance reaction rates but may require inert atmospheres to prevent decomposition.

- Catalysts : DIPEA (N,N-diisopropylethylamine) is often used to deprotonate intermediates and stabilize transition states .

- Purification : Combiflash chromatography with gradients (e.g., 0–15% EtOAc/heptane) effectively isolates the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodological Answer : Essential techniques include:

- 1H/13C NMR : Confirm regiochemistry via aromatic proton splitting patterns. For example, NH protons in oxazole derivatives appear as broad singlets near δ 11.4 ppm .

- HRMS : Validate molecular formula (e.g., [M+H]+ = 305.9823 for bromo-fluorophenyl oxazole derivatives ).

- IR : Identify NH stretches (~3300 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) .

- TLC : Monitor reaction progress using hexane/CH₂Cl₂ (8:2) as eluent .

Q. How do the bromo and fluoro substituents influence the compound’s reactivity in further functionalization?

- Methodological Answer :

- Bromine : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups .

- Fluorine : Electron-withdrawing effects stabilize intermediates during nucleophilic aromatic substitution (e.g., amination) .

- Steric Effects : The 2-fluoro substituent may hinder ortho-directed reactions, favoring para-substitution .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms or hydrogen-bonding networks?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Tautomerism : The oxazole NH group participates in hydrogen bonds (N–H···N/O) with adjacent molecules, stabilizing specific tautomers .

- Dihedral Angles : Substituents on the oxazole and phenyl rings adopt angles of ~30–45°, influencing π-π stacking and solubility .

- Software : SHELXL (for refinement) and ORTEP-3 (for visualization) are industry standards for structural analysis .

Q. What strategies mitigate contradictions in reported biological activity data for structurally analogous compounds?

- Methodological Answer :

- SAR Studies : Compare bioactivity of derivatives (e.g., replacing Br with Cl or CF₃) to identify pharmacophores .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for cytotoxicity) .

- Meta-Analysis : Cross-reference PubChem and crystallographic databases to validate data outliers .

Q. How can computational modeling predict the compound’s metabolic stability or interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with kinases (e.g., p38αMAP) based on the pyridinyl-fluorophenyl pharmacophore .

- ADME Prediction : SwissADME estimates logP (~2.5) and metabolic sites (e.g., oxazole ring oxidation) .

- MD Simulations : GROMACS assesses conformational stability in aqueous vs. lipid membranes .

Q. What mechanistic insights explain divergent reaction outcomes in oxazole ring formation under varying conditions?

- Methodological Answer : Competing pathways include:

- Cyclodehydration : Urea or thiourea mediates ring closure via elimination of H₂O/H₂S .

- Microwave vs. Conventional Heating : Microwave irradiation reduces side reactions (e.g., dimerization) by minimizing thermal degradation .

- Acid/Base Catalysis : Protic acids (e.g., HBr) accelerate electrophilic substitution, while bases (e.g., K₂CO₃) favor nucleophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.